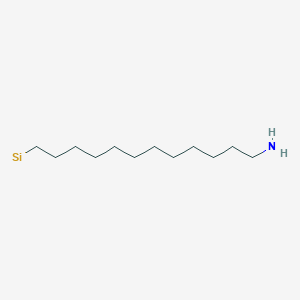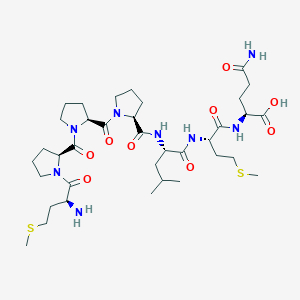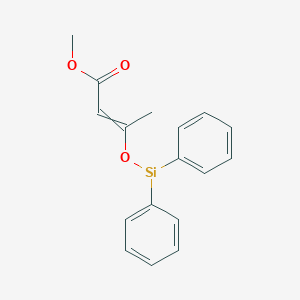![molecular formula C14H18N2O2 B14200791 N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine CAS No. 919296-05-2](/img/structure/B14200791.png)
N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a 7-azabicyclo[4.1.0]heptane ring system, which is fused with a methoxyphenyl group and a hydroxylamine moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 7-azabicyclo[4.1.0]heptane ring: This step involves the cyclization of a suitable precursor, such as a 1,5-diene, under specific conditions to form the bicyclic ring system.
Introduction of the methoxyphenyl group: This step involves the coupling of the bicyclic ring system with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the hydroxylamine moiety: This step involves the reaction of the intermediate compound with hydroxylamine under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, reduced hydroxylamine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Wirkmechanismus
The mechanism of action of N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, the hydroxylamine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-azabicyclo[4.1.0]heptan-7-yl(phenyl)methanone: Similar bicyclic structure but lacks the hydroxylamine moiety.
N-[7-azabicyclo[4.1.0]heptan-7-yl-(4-methoxyphenyl)methylidene]hydroxylamine: Similar structure but with different substituents on the phenyl ring
Uniqueness
N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine is unique due to its combination of a bicyclic ring system, a methoxyphenyl group, and a hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
919296-05-2 |
|---|---|
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
N-[7-azabicyclo[4.1.0]heptan-7-yl-(4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H18N2O2/c1-18-11-8-6-10(7-9-11)14(15-17)16-12-4-2-3-5-13(12)16/h6-9,12-13,17H,2-5H2,1H3 |
InChI-Schlüssel |
UDVWECSZPFYJRX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=NO)N2C3C2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)


![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)



![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)

